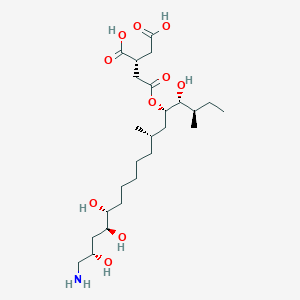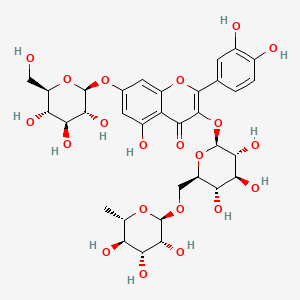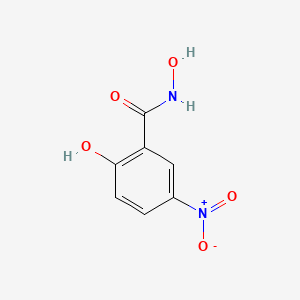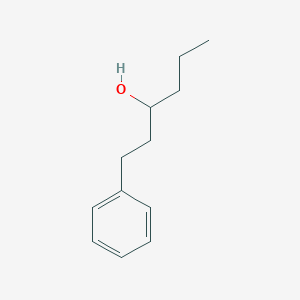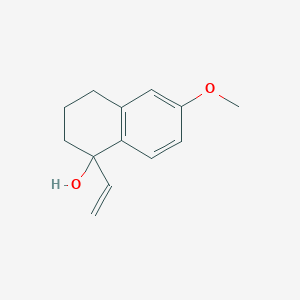
6-Methoxy-1-vinyl-1,2,3,4-tetrahydronaphthalen-1-ol
Übersicht
Beschreibung
“6-Methoxy-1-vinyl-1,2,3,4-tetrahydronaphthalen-1-ol” is a chemical compound with the molecular formula C13H16O2 .
Molecular Structure Analysis
The molecular structure of “6-Methoxy-1-vinyl-1,2,3,4-tetrahydronaphthalen-1-ol” consists of 13 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms . The exact mass is 204.115036 Da .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
6-Methoxy-1-vinyl-1,2,3,4-tetrahydronaphthalen-1-ol has been used in various chemical syntheses and studies due to its unique properties. Gilchrist and Summersell (1988) explored its use in the synthesis of chrysenes and other fused phenanthrenes through palladium(0) coupling and electrocyclic ring closure reactions (Gilchrist & Summersell, 1988). Similarly, Arivazhagan, Kavitha, and Subhasini (2014) conducted a comprehensive study on its vibrational, UV-VIS, and NMR properties, providing insights into its molecular structure and behavior (Arivazhagan, Kavitha, & Subhasini, 2014).
Catalysis and Reaction Mechanisms
In the realm of catalysis and reaction mechanisms, 6-Methoxy-1-vinyl-1,2,3,4-tetrahydronaphthalen-1-ol has been a subject of interest. Srivastava et al. (1997) found its utility in Friedel-Crafts reactions using chlorotrimethylsilane as a novel catalyst, demonstrating its role in forming triarylmethanes under mild conditions (Srivastava et al., 1997). Moreover, Fosu, Tia, and Adei (2016) investigated Diels-Alder cycloaddition reactions with this compound, highlighting its influence on regio- and stereoselectivity (Fosu, Tia, & Adei, 2016).
Molecular and Crystallographic Studies
Research has also been conducted on the molecular and crystallographic aspects of 6-Methoxy-1-vinyl-1,2,3,4-tetrahydronaphthalen-1-ol. Kaiser et al. (2023) provided detailed crystal structures of compounds related to this molecule, aiding in the understanding of its molecular conformation and stability (Kaiser et al., 2023).
Pharmacological and Biological Research
In pharmacological and biological research, 6-Methoxy-1-vinyl-1,2,3,4-tetrahydronaphthalen-1-ol has been studied for its binding and activity at sigma receptors. Berardi et al. (2005) explored its derivatives for selective binding and activity at sigma(1) receptors, providing valuable insights into its potential therapeutic applications (Berardi et al., 2005). Additionally, Niso et al. (2013) investigated sigma receptor agonist/antagonist activity through its alkyl derivatives, contributing to the understandingof its role in receptor interactions and potential implications in tumor research and therapy (Niso et al., 2013).
Enzymatic and Synthetic Applications
Further, 6-Methoxy-1-vinyl-1,2,3,4-tetrahydronaphthalen-1-ol has been utilized in enzymatic resolutions and synthetic routes. Izumi and Murakami (1994) demonstrated its resolution through lipase-catalyzed transesterification, highlighting its potential in stereoselective synthesis (Izumi & Murakami, 1994). Additionally, Öztaşkın, Göksu, and SeÇen (2011) developed an alternative synthesis route for producing dopaminergic derivatives from this compound, showcasing its versatility in chemical synthesis (Öztaşkın, Göksu, & SeÇen, 2011).
Eigenschaften
IUPAC Name |
1-ethenyl-6-methoxy-3,4-dihydro-2H-naphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-3-13(14)8-4-5-10-9-11(15-2)6-7-12(10)13/h3,6-7,9,14H,1,4-5,8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZHGMCIQLVQJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(C=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40474089 | |
| Record name | 1-Ethenyl-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40474089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-1-vinyl-1,2,3,4-tetrahydronaphthalen-1-ol | |
CAS RN |
3125-36-8 | |
| Record name | 1-Ethenyl-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40474089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





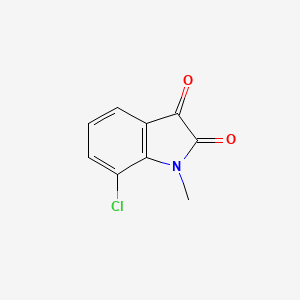
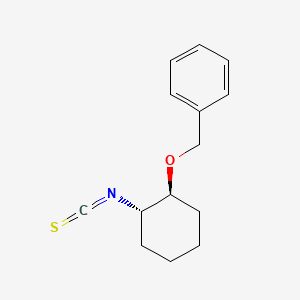

![5-Methyloxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B1600886.png)
![7-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1600887.png)
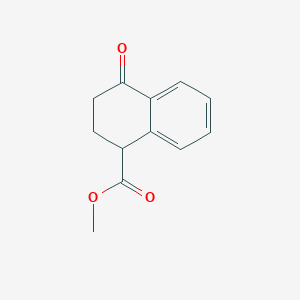
![7,8-Diazabicyclo[4.2.0]oct-7-ene, 1-bromo-6-methyl-, 7,8-dioxide](/img/structure/B1600889.png)
